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3-Amino-5-hydroxy-2-methylbenzoic acid - 1025127-47-2

3-Amino-5-hydroxy-2-methylbenzoic acid

Catalog Number: EVT-506419
CAS Number: 1025127-47-2
Molecular Formula: C8H9NO3
Molecular Weight: 167.16
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

This compound is primarily derived from the aminoshikimate pathway, which is utilized by various microorganisms for the biosynthesis of aromatic compounds. It serves as an important intermediate in the production of ansamycin antibiotics, such as rifamycin, which are used to treat bacterial infections. The classification of 3-amino-5-hydroxy-2-methylbenzoic acid falls under the category of aromatic amino acids due to its structural characteristics, which include a benzene ring with amino and hydroxyl functional groups.

Synthesis Analysis

The synthesis of 3-amino-5-hydroxy-2-methylbenzoic acid can be achieved through several methods:

  1. Biosynthetic Pathway: The primary method involves the aminoshikimate pathway, where shikimic acid derivatives undergo enzymatic transformations. Key enzymes like AHBA synthase catalyze critical reactions leading to the formation of 3-amino-5-hydroxy-2-methylbenzoic acid from precursor molecules such as 5-deoxy-5-aminodehydroshikimic acid .
  2. Chemical Synthesis: Various synthetic routes have been developed:
    • One method involves starting with 3,5-dihydroxybenzoic acid, which is reacted with ammonia or amines, followed by hydrolysis and possible esterification .
    • Another approach utilizes dimethyl terephthalate as a starting material, undergoing several steps including aryl bromination and esterification to yield the desired compound .

These methods highlight both biological and chemical strategies for producing 3-amino-5-hydroxy-2-methylbenzoic acid, catering to different industrial needs.

Molecular Structure Analysis

The molecular structure of 3-amino-5-hydroxy-2-methylbenzoic acid can be described as follows:

  • Molecular Formula: C9_9H11_11N1_1O3_3
  • Molecular Weight: Approximately 181.19 g/mol
  • Structural Features:
    • A benzene ring substituted with an amino group at position 3.
    • A hydroxyl group at position 5.
    • A methyl group at position 2.

The presence of these functional groups contributes to its solubility and reactivity in biological systems. The compound exhibits typical properties of aromatic amino acids, including potential hydrogen bonding due to its hydroxyl group.

Chemical Reactions Analysis

3-Amino-5-hydroxy-2-methylbenzoic acid participates in various chemical reactions:

  1. Esterification Reactions: The hydroxyl group can react with carboxylic acids or alcohols to form esters, which are useful in synthesizing derivatives for pharmaceutical applications.
  2. Amine Reactions: As an amino acid derivative, it can undergo reactions typical of amines, including acylation and alkylation reactions.
  3. Decarboxylation: Under certain conditions, this compound may lose carbon dioxide to form simpler aromatic compounds.

These reactions are essential for modifying the compound for specific applications in drug development and biochemical research.

Mechanism of Action

The mechanism of action of 3-amino-5-hydroxy-2-methylbenzoic acid primarily relates to its role as a precursor in antibiotic biosynthesis:

The detailed understanding of these mechanisms allows researchers to explore genetic modifications in microbial strains to enhance antibiotic production.

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-amino-5-hydroxy-2-methylbenzoic acid include:

These properties are crucial for handling the compound in laboratory and industrial settings.

Applications

3-Amino-5-hydroxy-2-methylbenzoic acid has several scientific applications:

  1. Antibiotic Production: It is integral in the biosynthesis of ansamycin antibiotics, making it vital for pharmaceutical research and development .
  2. Biochemical Research: Used as a model compound in studies related to metabolic pathways involving aromatic compounds.
  3. Synthetic Chemistry: Serves as a precursor for synthesizing various derivatives that may exhibit biological activity or serve as intermediates in organic synthesis .
Biogenetic Pathway Elucidation

Evolutionary Origins of the Aminoshikimate Pathway in Actinomycete Secondary Metabolism

3-Amino-5-hydroxy-2-methylbenzoic acid (AHMBA) serves as a specialized precursor for ansamycin antibiotics (e.g., rifamycin) and mitomycins in actinomycetes. Its biosynthesis occurs via the aminoshikimate pathway (ASA pathway), an evolutionary variant of the ubiquitous shikimate pathway (SA pathway) for aromatic amino acid biosynthesis. While the SA pathway uses erythrose-4-phosphate (E4P) and phosphoenolpyruvate (PEP) to form 3-deoxy-D-arabinoheptulosonate-7-phosphate (DAHP), the ASA pathway branches earlier to incorporate nitrogen:

  • Divergence Point: Genetic and biochemical studies in Amycolatopsis mediterranei and Streptomyces spp. reveal that the ASA pathway diverges before dehydroquinic acid (DHQ) formation in the SA pathway. Feeding experiments with labeled shikimate analogs confirmed that AHBA/AHMBA carbon skeletons originate from precursors prior to shikimate formation [3].
  • Key Enzymes: The rif gene cluster (~95 kbp) in A. mediterranei encodes enzymes for aminoDAHP synthesis:
  • RifL (oxidoreductase), RifM (phosphatase), and RifN (kinase) convert UDP-glucose to iminoE4P via kanosamine-6-phosphate
  • RifH (aminoDAHP synthase) condenses iminoE4P with PEP to form 3,4-dideoxy-4-amino-D-arabino-heptulosonic acid 7-phosphate (aminoDAHP)
  • RifG (aminoDHQ synthase) and RifJ (aminoDHQ dehydratase) process aminoDAHP to 3-amino-5-deoxy-shikimic acid (aminoDHS) [3]
  • Evolutionary Drivers: Conservation of the ASA pathway across ansamycin-producing actinomycetes suggests selective pressure for nitrogenated aromatic precursors. This enables biosynthesis of mC7N units—structural motifs that enhance bioactivity and target specificity in antibiotics like rifamycin [3].

Table 1: Evolutionary Divergence of ASA Pathway from SA Pathway

FeatureShikimate Pathway (SA)Aminoshikimate Pathway (ASA)
Starter UnitErythrose-4-phosphate (E4P)Imino-erythrose-4-phosphate (iminoE4P)
Key Initial MetaboliteDAHPAminoDAHP
Nitrogen IncorporationNoneGlutamine-dependent via RifL/K
Primary ProductsChorismate → Aromatic amino acidsAHBA/AHMBA → Ansamycins/mitomycins
OrganismsPlants, fungi, bacteriaActinomycetes (e.g., Amycolatopsis, Streptomyces)

Comparative Analysis of Nitrogen Incorporation Mechanisms in AHBA Analogues

AHMBA biosynthesis exemplifies a dedicated nitrogen-assimilation strategy distinct from other N-containing benzoic acids:

  • Glutamine-Dependent Amination: In AHBA biosynthesis, RifK (AHBA synthase) catalyzes the aromatization of aminoDHS to AHBA using glutamate as the amino donor. This contrasts with "N-N bond-forming enzymes" (NNzymes) that create hydrazine or diazo groups via oxidative coupling or nitrosation [8].
  • Contrast with Non-Actinomycete Systems: Plant glucosinolates (e.g., from Glu, homoGlu) incorporate nitrogen via transamination after carbon skeleton formation, whereas ASA pathway nitrogenation occurs at the first committed step [5]. Fungal alkaloids like zinnimidine use flavin-dependent oxidoreductases (ZinD) for nitrogen cyclization without an iminoE4P intermediate [1].
  • AHMBA-Specific Methylation: The C2 methyl group in AHMBA arises from methionine via methyltransferase action, likely during or after AHBA formation. Isotope labeling in cyanobacterial peptides (e.g., pahayokolides) confirms methyl-undecanoate side chains derive from leucine/α-keto isocaproate starter units extended by acetate [2], but AHMBA methylation is likely SAM-dependent.

Role of Pyridoxal Phosphate-Dependent Enzymes in Aromatization Reactions

The terminal aromatization step converting aminoDHS to AHBA is catalyzed by AHBA synthase (RifK), a pyridoxal phosphate (PLP)-dependent enzyme:

  • PLP Mechanism: PLP forms a Schiff base (internal aldimine) with a conserved lysine residue in RifK. Upon substrate binding, aminoDHS displaces lysine to form an external aldimine. PLP then facilitates 1,3-prototropic shifts and dehydration, driving aromatization via quinonoid intermediate stabilization [4] [9].
  • Aromatization Specificity: RifK’s active site pocket ensures regiospecific amination at C3 and hydroxylation at C5. Structural homology with Fold Type I PLP enzymes (e.g., aspartate aminotransferase) suggests a conserved arginine residue polarizes the C5 hydroxyl, promoting keto-enol tautomerization [4].
  • Contrast with Non-PLP Aromatases: Fungal isoindolinone biosynthesis (e.g., zinnimidine) uses flavin-dependent ZinD for oxidative cyclization, generating H₂O₂ as a byproduct [1]. PLP-independent pathways like the SA pathway employ metal-dependent dehydroquinate dehydratases.

Table 2: PLP-Dependent Enzymes in Aromatic Amino Acid Biosynthesis

EnzymeReactionPLP RolePathway
AHBA Synthase (RifK)Aromatization of aminoDHS to AHBASchiff base formation; proton transfer facilitationAminoshikimate
AminotransferasesAmino group transferQuinonoid intermediate stabilizationShikimate/General
Aromatic DecarboxylasesCO₂ removal from aromatic amino acidsCarbanion stabilizationSecondary Metabolism

Properties

CAS Number

1025127-47-2

Product Name

3-Amino-5-hydroxy-2-methylbenzoic acid

IUPAC Name

3-amino-5-hydroxy-2-methylbenzoic acid

Molecular Formula

C8H9NO3

Molecular Weight

167.16

InChI

InChI=1S/C8H9NO3/c1-4-6(8(11)12)2-5(10)3-7(4)9/h2-3,10H,9H2,1H3,(H,11,12)

InChI Key

ZCASNRKUQQRQIL-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1N)O)C(=O)O

Canonical SMILES

CC1=C(C=C(C=C1N)O)C(=O)O

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